Antimycobacterial Activity: trans-Fagaramide vs. Natural Analog Adubangoamide
In a direct head-to-head comparison against the drug-susceptible M. tuberculosis strain H37Rv, the natural product adubangoamide (2) was found to be three times more active than trans-fagaramide (1) [1]. This quantitative difference establishes a clear baseline for evaluating Fagaramide's antimycobacterial potential against a closely related natural analog.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | trans-Fagaramide (1), MIC = 32.0 μM |
| Comparator Or Baseline | Adubangoamide (2), MIC = 10.0 μM |
| Quantified Difference | 3-fold lower activity (higher MIC) for trans-fagaramide |
| Conditions | M. tuberculosis H37Rv strain, in vitro susceptibility assay |
Why This Matters
This data defines the antimycobacterial activity of Fagaramide relative to a structurally related natural product, enabling researchers to select the appropriate scaffold for further optimization based on quantitative efficacy.
- [1] Oloya, B.; Namukobe, J.; Krüger, M.; Ssengooba, W.; Sperlich, E.; Kwesiga, G.; Komakech, K.; Heydenreich, M.; Byamukama, R.; Schmidt, B. Antimycobacterial Activities of the Zanthoxylum leprieurii Metabolite Adubangoamide and Non-Natural Fagaramide Analogues. J. Nat. Prod. 2025, 88 (2), 530-536. View Source
